molecular formula C22H19FN4O B2773142 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105238-41-2

4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Numéro de catalogue: B2773142
Numéro CAS: 1105238-41-2
Poids moléculaire: 374.419
Clé InChI: CRGYFNUFHLHAJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H19FN4O and its molecular weight is 374.419. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c23-17-8-10-18(11-9-17)27-21-19(14-24-27)20(16-6-7-16)25-26(22(21)28)13-12-15-4-2-1-3-5-15/h1-5,8-11,14,16H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGYFNUFHLHAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .

Antifungal Activity

Another area of interest is the antifungal activity of pyrazole derivatives. Research indicates that certain pyrazole compounds exhibit significant antifungal properties against phytopathogenic fungi. Although specific data on 4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is limited, related pyrazole derivatives have shown effectiveness against fungi such as Cytospora sp. and Colletotrichum gloeosporioides, suggesting potential antifungal applications for this compound as well .

The mechanisms underlying the biological activities of pyrazolo[3,4-d]pyridazine derivatives often involve modulation of cellular signaling pathways. For example, some compounds have been reported to affect the expression of genes involved in apoptosis and cell cycle regulation. The interaction with specific protein targets, including kinases and receptors associated with cancer progression and inflammation, has also been noted .

Table: Summary of Biological Activities

Activity Effect Cell Lines/Organisms Reference
AnticancerCytotoxicityMCF-7, MDA-MB-231
AntifungalInhibition of fungal growthCytospora sp., Colletotrichum gloeosporioides
Synergistic EffectsEnhanced cytotoxicity with doxorubicinMCF-7, MDA-MB-231

Case Study: Anticancer Activity

In a recent study focused on pyrazole derivatives, researchers evaluated the cytotoxic effects of a series of compounds on breast cancer cell lines. The study revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. The compound with a cyclopropyl group exhibited improved potency compared to its analogs without this substitution. The results were quantified using IC50 values and confirmed through apoptosis assays, indicating that these compounds could be promising candidates for further development in cancer therapy .

Future Directions

The ongoing research into the biological activities of pyrazolo[3,4-d]pyridazine derivatives suggests a rich field for exploration. Future studies should focus on:

  • In vivo studies to assess the therapeutic efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways involved in the observed biological effects.
  • Structure-activity relationship (SAR) analyses to optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with cyclization of pyrazole and pyridine derivatives under acidic or basic conditions. Key steps include:

  • Condensation of substituted pyrazole intermediates with pyridazine precursors.
  • Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.
  • Optimization of reaction parameters (e.g., solvent choice like DMF, temperatures of 80–100°C, and catalysts such as Pd(PPh₃)₄ for Suzuki couplings). Post-synthesis purification via column chromatography and recrystallization ensures high yields (>70%) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • HPLC-MS for purity assessment (>95%) and molecular weight confirmation.
  • X-ray crystallography to resolve ambiguous structural features, particularly for stereoelectronic effects of the cyclopropyl and fluorophenyl groups .

Q. What safety precautions are critical during laboratory handling?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Avoid exposure to chlorinated solvents (e.g., DCM) during synthesis.
  • Follow OSHA guidelines for waste disposal and emergency protocols (e.g., spill kits, eyewash stations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

SAR strategies include:

  • Systematic substituent modification : Replace cyclopropyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions in kinase ATP-binding pockets.
  • Computational docking (AutoDock Vina, Schrödinger) to predict binding modes and identify critical residues (e.g., hinge-region interactions).
  • Kinase panel profiling : Test inhibitory activity (IC₅₀) against 50+ kinases to assess selectivity. Data from Plk1 inhibition assays (IC₅₀ = 12 nM) suggest fluorophenyl enhances binding affinity .

Q. How to resolve contradictions in IC₅₀ values across enzymatic vs. cellular assays?

Discrepancies may arise from:

  • Cellular permeability : Use logP calculations (e.g., >3.5 for optimal membrane penetration) and PAMPA assays to correlate with activity.
  • Metabolic stability : Pre-treat compounds with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).
  • Orthogonal validation : Compare enzymatic IC₅₀ with cellular viability (MTT assay) and Western blotting for target engagement .

Q. What experimental designs validate target engagement in vivo?

  • Pharmacodynamic studies : Administer the compound (10–50 mg/kg, oral) in xenograft models and measure tumor kinase inhibition via immunohistochemistry.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) with purified kinase domains.
  • Kinase mutant models : CRISPR-engineered cell lines with resistant kinase mutations (e.g., T210M) confirm on-target effects .

Q. How to optimize pharmacokinetic properties for CNS penetration?

  • Blood-brain barrier (BBB) assays : Measure permeability using MDCK-MDR1 cells (Papp >5 × 10⁻⁶ cm/s).
  • Metabolic modifications : Introduce fluorine atoms at para-positions to reduce CYP450-mediated oxidation.
  • Plasma protein binding : Use ultrafiltration to assess free fraction (>5% for efficacy) .

Methodological Guidance

Protocol for kinase inhibition assays

  • Step 1 : Prepare kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM ATP).
  • Step 2 : Incubate compound (0.1–100 μM) with kinase (10 nM) and substrate (e.g., myelin basic protein) at 30°C for 30 min.
  • Step 3 : Terminate reaction with EDTA, quantify phosphorylation via ELISA or radiometric detection.
  • Data analysis : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ .

Handling solubility challenges in biological assays

  • Solubilization : Use DMSO (<0.1% final concentration) or β-cyclodextrin complexes.
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation in aqueous buffers.
  • Salt forms : Convert free base to hydrochloride or mesylate salts for improved aqueous solubility .

Statistical approaches for SAR data interpretation

  • Multivariate analysis : Apply PCA to identify substituent clusters correlated with activity.
  • Machine learning : Train random forest models on molecular descriptors (e.g., cLogP, polar surface area) to predict IC₅₀.
  • Heatmap visualization : Highlight substituent-activity trends across kinase families .

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